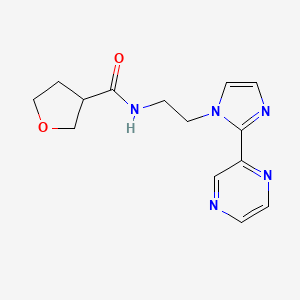

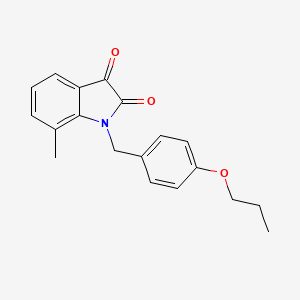

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a pyrazine ring, both of which are nitrogen-containing heterocycles. It also contains a tetrahydrofuran ring, which is an oxygen-containing heterocycle .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole and pyrazine rings are aromatic, meaning they have a special stability due to delocalized electrons. The tetrahydrofuran ring is a five-membered ring with one oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the imidazole and pyrazine rings, as well as the oxygen atom in the tetrahydrofuran ring. These atoms are electronegative and could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base. Additionally, the compound’s solubility would be influenced by the presence of the polar nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación

Green Synthesis and Antimicrobial Activity

A study by Jyothi and Madhavi (2019) involves the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides, showcasing a novel approach to creating compounds with promising antimicrobial activities. Their research highlights the efficiency of microwave irradiation in synthesizing these compounds, which were evaluated for their effectiveness against various microbes. The findings suggest that some of the synthesized compounds exhibit significant antimicrobial properties, indicating their potential for further exploration in medicinal chemistry (Jyothi & Madhavi, 2019).

Ethylene Biosynthesis Inhibition in Plants

Pyrazinamide derivatives, including those structurally related to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide, have been identified as inhibitors of ethylene biosynthesis in plants, as researched by Sun et al. (2017). This study demonstrates the potential of these compounds to regulate plant metabolism and extend the shelf life of fruits and flowers by inhibiting ethylene production, a key hormone in the ripening and senescence processes. The insights into the mechanism of action, including the interaction with 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), provide a foundation for the development of novel agricultural chemicals (Sun et al., 2017).

Synthesis and Biological Evaluation of Tetrahydroimidazo[1,2-a]Pyrazine Derivatives

Research by Prashanthi et al. (2016) on the synthesis and biological evaluation of tetrahydro imidazo[1,2-a] pyrazine derivatives underscores the versatility of these compounds in drug discovery. The study elaborates on the synthesis process, molecular docking, and pharmacological evaluations, including antioxidant and anti-diabetic activities. The reported derivatives show significant inhibitory activities, hinting at their potential as leads for developing new therapeutic agents (Prashanthi et al., 2016).

Antibacterial and Antifungal Activities of Pyrazoline and Pyrazole Derivatives

Hassan (2013) explores the synthesis of pyrazoline and pyrazole derivatives and their subsequent evaluation for antibacterial and antifungal activities. This work provides valuable data on the antimicrobial efficacy of these compounds, contributing to the search for new and effective antimicrobial agents. The study demonstrates that certain synthesized derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, underscoring their potential in antimicrobial drug development (Hassan, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h2-4,6,9,11H,1,5,7-8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVPCMUYULEDHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2877939.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2877945.png)

![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)

![N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B2877948.png)

![methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2877952.png)

![N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877956.png)

![N-(4-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2877957.png)

![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)